molecular formula C8H5ClN2O2 B1593430 5-Chloro-3-nitro-1H-indole CAS No. 213542-01-9

5-Chloro-3-nitro-1H-indole

Cat. No. B1593430
M. Wt: 196.59 g/mol
InChI Key: COCDVZRHARWGKI-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-1H-indole is a derivative of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3-nitro-1H-indole can be found in databases like PubChem .

Scientific Research Applications

Corrosion Inhibition

5-Chloro-3-nitro-1H-indole derivatives are investigated for their potential as corrosion inhibitors. Research by Ahmed et al. (2018) focused on synthesizing new derivatives and analyzing their corrosion inhibition efficiency using various techniques, including quantum mechanical methods and electrochemical measurements. The study found specific derivatives showing promising results in protecting carbon steel against corrosion in sea water environments (Ahmed et al., 2018).

Antimicrobial and Antifungal Activities

Compounds containing the 5-Chloro-3-nitro-1H-indole moiety have been studied for their antimicrobial and antifungal properties. Malik et al. (2010) synthesized sulfur-nitrogen donor ligands using 5-Chloro-1H-indole-2,3-dione and evaluated their biological activity against various pathogenic bacterial and fungal strains, finding appreciable biocidal properties (Malik et al., 2010).

Photosynthesis and Plant Growth Inhibition

Souza et al. (2020) conducted a study on indole derivatives, including 5-chloro-3-nitro-1H-indole, for their potential as photosynthesis and plant growth inhibitors. The research demonstrated that certain derivatives could act as postemergent herbicides by reducing the dry biomass of specific weeds, indicating their utility in agricultural applications (Souza et al., 2020).

Antituberculosis Activity

In the context of antituberculosis activity, derivatives of 5-Chloro-3-nitro-1H-indole have been explored. Karalı et al. (2007) synthesized a series of these derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity (Karalı et al., 2007).

Antiproliferative Activities

Research on the antiproliferative activities of 5-nitroindole-2,3-dione derivatives, a closely related compound, has also been conducted. For instance, Karalı (2002) evaluated a series of these derivatives against human tumor cell lines, finding some compounds with marked effects, highlighting their potential in cancer research (Karalı, 2002).

Antiviral Activity

Akdemir and Ermut (2013) synthesized a derivative, 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one, and tested it for antiviral activity against various DNA and RNA viruses, demonstrating its potential in antiviral research (Akdemir & Ermut, 2013).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-chloro-3-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCDVZRHARWGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649904
Record name 5-Chloro-3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-nitro-1H-indole

CAS RN

213542-01-9
Record name 5-Chloro-3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Bahekar, MR Jain, A Goel, DN Patel… - Bioorganic & medicinal …, 2007 - Elsevier
Sulfonylureas stimulate insulin secretion independent of the blood glucose concentration and therefore cause hypoglycemia in type 2 diabetic patients. Over the last years, a number of …
Number of citations: 77 www.sciencedirect.com

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